

A Comparative Crystallographic Analysis of 4-Fluorobenzaldehyde Derivatives

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A detailed examination of the structural motifs and experimental protocols of selected **4- Fluorobenzaldehyde** derivatives, offering insights for researchers in crystallography and drug development.

This guide provides a comparative overview of the X-ray crystallographic data for two distinct derivatives of **4-Fluorobenzaldehyde**: a hydrazone, N'-(4-Fluorobenzylidene)-3,4,5-trimethoxybenzohydrazide, and a symmetric azine, **4-Fluorobenzaldehyde** [(E)-4-fluorobenzylidene]hydrazone. The objective is to present a clear comparison of their crystal structures and the experimental methodologies employed in their characterization. This information is valuable for scientists engaged in the fields of chemical synthesis, materials science, and pharmaceutical development, where a precise understanding of molecular geometry is crucial.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two selected **4- Fluorobenzaldehyde** derivatives, providing a direct comparison of their unit cell dimensions, space groups, and refinement statistics.



Parameter	N'-(4- Fluorobenzylidene)-3,4,5- trimethoxybenzohydrazide [1]	4-Fluorobenzaldehyde [(E)-4- fluorobenzylidene]hydrazo ne[2]
Chemical Formula	C17H17FN2O4	C14H10F2N2
Molecular Weight	332.33	244.24
Crystal System	Monoclinic	Monoclinic
Space Group	P21/c	P21/c
a (Å)	7.9194 (4)	3.8488 (18)
b (Å)	26.2496 (13)	13.629 (5)
c (Å)	8.1271 (4)	11.083 (5)
β (°)	105.5470 (10)	93.17 (4)
Volume (ų)	1627.65 (14)	580.5 (4)
Z	4	2
Temperature (K)	173 (2)	296
Radiation	Μο Κα	Μο Κα
R-factor (R1)	0.037	0.049
wR-factor (wR2)	0.104	0.143

Experimental Protocols

The methodologies for the synthesis and single-crystal X-ray diffraction analysis of the compared derivatives are detailed below.

Synthesis of N'-(4-Fluorobenzylidene)-3,4,5-trimethoxybenzohydrazide[1]

A mixture of 3,4,5-trimethoxybenzohydrazide (1 mmol) and **4-fluorobenzaldehyde** (1 mmol) in 10 ml of anhydrous ethanol was refluxed at 80 °C for 2 hours. Upon cooling the solution to room temperature, white needle-like crystals separated out. These were collected by filtration.



Colorless single crystals suitable for X-ray analysis were subsequently obtained by the slow evaporation of a methanol solution at room temperature.[1]

Synthesis of **4-Fluorobenzaldehyde** [(E)-4-fluorobenzylidene]hydrazone[2]

A mixture of **4-fluorobenzaldehyde** (2.48 g, 0.02 mol) and hydrazine hydrate (0.5 ml) was prepared. The resulting product was recrystallized to yield light yellow, prism-shaped single crystals suitable for X-ray diffraction.[2]

X-ray Data Collection and Structure Refinement

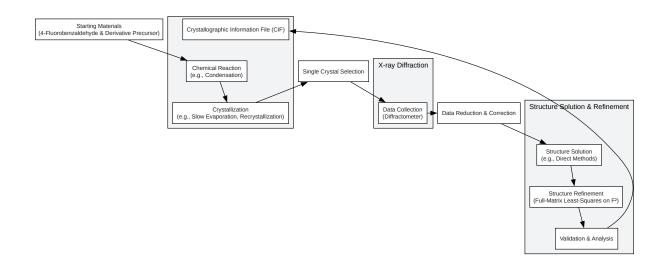
For N'-(4-Fluorobenzylidene)-3,4,5-trimethoxybenzohydrazide, data collection was performed on a Bruker SMART 1000 CCD diffractometer.[1] The structure was solved using SHELXTL and refined by full-matrix least-squares on F².[1] All hydrogen atoms were placed in geometrically idealized positions and refined as riding atoms.[1]

For **4-Fluorobenzaldehyde** [(E)-4-fluorobenzylidene]hydrazone, a Stoe IPDSII diffractometer was used for data collection.[2] The structure was also refined on F², and all hydrogen atom parameters were refined.[2]

Experimental Workflow

The general workflow for the X-ray crystallography of **4-Fluorobenzaldehyde** derivatives, from synthesis to final structure analysis, is depicted in the following diagram.





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General workflow for X-ray crystallography.

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References

• 1. N'-(4-Fluorobenzylidene)-3,4,5-trimethoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]



- 2. journals.iucr.org [journals.iucr.org]
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